molecular formula C17H22N2O2 B2615972 2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide CAS No. 2418643-53-3

2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide

Cat. No. B2615972
CAS RN: 2418643-53-3
M. Wt: 286.375
InChI Key: DECMAWJUZNYHFG-UHFFFAOYSA-N
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Description

2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide is a synthetic compound with potential anti-tubercular activity. It belongs to a class of benzamide derivatives and has been investigated for its efficacy against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The compound was designed and synthesized as part of efforts to discover potent anti-tubercular agents. Researchers explored various structural modifications to enhance its activity. The synthetic route involved the introduction of a cyclobutylaziridin-2-yl group and a cyclopropylbenzamide moiety, resulting in the final compound .


Molecular Structure Analysis

The molecular formula of This compound is C21H24N2O3 . It consists of a central benzamide core with substituents at specific positions. The cyclobutylaziridin-2-yl group contributes to its unique structure and potential biological activity.


Chemical Reactions Analysis

While specific chemical reactions leading to its synthesis are not detailed in the available literature, the compound likely underwent several steps, including cyclization, amidation, and functional group modifications. Further studies may elucidate the precise synthetic pathway .


Physical And Chemical Properties Analysis

  • Stability : Stability under different conditions (temperature, pH, light) requires further investigation.

properties

IUPAC Name

2-[(1-cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-17(18-12-8-9-12)15-6-1-2-7-16(15)21-11-14-10-19(14)13-4-3-5-13/h1-2,6-7,12-14H,3-5,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECMAWJUZNYHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC=C3C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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